molecular formula C21H23N3OS B12337595 Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-

Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-

Cat. No.: B12337595
M. Wt: 365.5 g/mol
InChI Key: LSVOKFWJXVMQEJ-VUEDXXQZSA-N
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Description

Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is a chemical compound with the molecular formula C21H23N3OS. It is a derivative of cinchonan, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of an isothiocyanate group at the 9th position and a methoxy group at the 6’ position on the cinchonan skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- typically involves the reaction of cinchonan derivatives with isothiocyanate reagents. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the process is carried out under controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as chromatography is common to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of cinchonan with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- has several applications in scientific research:

    Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline

InChI

InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20+,21+/m0/s1

InChI Key

LSVOKFWJXVMQEJ-VUEDXXQZSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S

Origin of Product

United States

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